Cas no 2229469-42-3 (1-(1-bromopropan-2-yl)-3-ethynylbenzene)

1-(1-bromopropan-2-yl)-3-ethynylbenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(1-bromopropan-2-yl)-3-ethynylbenzene
- 2229469-42-3
- EN300-1935893
-
- Inchi: 1S/C11H11Br/c1-3-10-5-4-6-11(7-10)9(2)8-12/h1,4-7,9H,8H2,2H3
- InChI Key: WKODNHRENMKBJM-UHFFFAOYSA-N
- SMILES: BrCC(C)C1C=CC=C(C#C)C=1
Computed Properties
- Exact Mass: 222.00441g/mol
- Monoisotopic Mass: 222.00441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 0Ų
1-(1-bromopropan-2-yl)-3-ethynylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1935893-5.0g |
1-(1-bromopropan-2-yl)-3-ethynylbenzene |
2229469-42-3 | 5g |
$4184.0 | 2023-06-02 | ||
Enamine | EN300-1935893-10.0g |
1-(1-bromopropan-2-yl)-3-ethynylbenzene |
2229469-42-3 | 10g |
$6205.0 | 2023-06-02 | ||
Enamine | EN300-1935893-0.05g |
1-(1-bromopropan-2-yl)-3-ethynylbenzene |
2229469-42-3 | 0.05g |
$1212.0 | 2023-09-17 | ||
Enamine | EN300-1935893-0.25g |
1-(1-bromopropan-2-yl)-3-ethynylbenzene |
2229469-42-3 | 0.25g |
$1328.0 | 2023-09-17 | ||
Enamine | EN300-1935893-0.1g |
1-(1-bromopropan-2-yl)-3-ethynylbenzene |
2229469-42-3 | 0.1g |
$1269.0 | 2023-09-17 | ||
Enamine | EN300-1935893-10g |
1-(1-bromopropan-2-yl)-3-ethynylbenzene |
2229469-42-3 | 10g |
$6205.0 | 2023-09-17 | ||
Enamine | EN300-1935893-5g |
1-(1-bromopropan-2-yl)-3-ethynylbenzene |
2229469-42-3 | 5g |
$4184.0 | 2023-09-17 | ||
Enamine | EN300-1935893-0.5g |
1-(1-bromopropan-2-yl)-3-ethynylbenzene |
2229469-42-3 | 0.5g |
$1385.0 | 2023-09-17 | ||
Enamine | EN300-1935893-1.0g |
1-(1-bromopropan-2-yl)-3-ethynylbenzene |
2229469-42-3 | 1g |
$1442.0 | 2023-06-02 | ||
Enamine | EN300-1935893-2.5g |
1-(1-bromopropan-2-yl)-3-ethynylbenzene |
2229469-42-3 | 2.5g |
$2828.0 | 2023-09-17 |
1-(1-bromopropan-2-yl)-3-ethynylbenzene Related Literature
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Michael K McMullen,Julie M Whitehouse,Gillian Shine,Peter A Whitton,Anthony Towell Food Funct., 2012,3, 931-940
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
Additional information on 1-(1-bromopropan-2-yl)-3-ethynylbenzene
Comprehensive Overview of 1-(1-bromopropan-2-yl)-3-ethynylbenzene (CAS No. 2229469-42-3)
1-(1-bromopropan-2-yl)-3-ethynylbenzene (CAS No. 2229469-42-3) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound, characterized by its bromopropane and ethynylbenzene moieties, offers a versatile platform for synthetic chemists to explore novel chemical transformations. Its molecular formula, C11H11Br, and distinct functional groups make it a valuable intermediate in organic synthesis.
One of the key reasons for the growing interest in 1-(1-bromopropan-2-yl)-3-ethynylbenzene is its role in click chemistry and cross-coupling reactions. These reactions are pivotal in drug discovery and development, as they enable the efficient construction of complex molecular architectures. Researchers are particularly intrigued by the compound's ethynyl group, which can participate in Sonogashira coupling, a widely used method for forming carbon-carbon bonds. This reactivity aligns with the current trend toward sustainable and atom-economical synthetic methodologies, a topic frequently searched by professionals in the field.
In the context of material science, 1-(1-bromopropan-2-yl)-3-ethynylbenzene has shown promise as a building block for conductive polymers and organic electronics. The integration of ethynylbenzene derivatives into polymer backbones can enhance electronic properties, making them suitable for applications in flexible displays and solar cells. This aligns with the global push for renewable energy technologies, a hot topic among both researchers and environmentally conscious consumers.
Another area where CAS No. 2229469-42-3 is gaining traction is in the development of bioactive molecules. Its bromine substituent serves as a handle for further functionalization, allowing chemists to introduce diverse pharmacophores. This is particularly relevant given the increasing demand for targeted therapies and personalized medicine, as highlighted by recent advancements in cancer research and neurological disorders. The compound's potential to serve as a scaffold for small-molecule inhibitors is a subject of ongoing investigation.
From a commercial perspective, the availability of 1-(1-bromopropan-2-yl)-3-ethynylbenzene is critical for laboratories and industries engaged in high-throughput screening and combinatorial chemistry. Suppliers often highlight its purity and stability, which are essential for reproducible results. Questions such as "Where to buy CAS 2229469-42-3" or "How to synthesize ethynylbenzene derivatives" are common among researchers, reflecting the compound's practical significance.
In summary, 1-(1-bromopropan-2-yl)-3-ethynylbenzene (CAS No. 2229469-42-3) is a multifaceted compound with broad applicability across scientific disciplines. Its relevance to green chemistry, advanced materials, and drug development ensures its continued prominence in both academic and industrial settings. As research progresses, this compound is likely to play an even greater role in addressing some of the most pressing challenges in modern science.
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